molecular formula C7H10N2OS2 B13828590 Ammonium 4-hydroxydithiocarbanilate CAS No. 30714-45-5

Ammonium 4-hydroxydithiocarbanilate

Katalognummer: B13828590
CAS-Nummer: 30714-45-5
Molekulargewicht: 202.3 g/mol
InChI-Schlüssel: DTHRCFYLLASFIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ammonium p-hydroxydithiocarbanilate is a chemical compound with the molecular formula C7H10N2OS2. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ammonium p-hydroxydithiocarbanilate typically involves the reaction of p-hydroxyaniline with carbon disulfide in the presence of ammonium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of ammonium p-hydroxydithiocarbanilate is scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and consistent production of the compound in large quantities .

Analyse Chemischer Reaktionen

Types of Reactions

Ammonium p-hydroxydithiocarbanilate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions include disulfides, thiols, and substituted derivatives, which have their own unique properties and applications .

Wissenschaftliche Forschungsanwendungen

Ammonium p-hydroxydithiocarbanilate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of ammonium p-hydroxydithiocarbanilate involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in reactions with electrophilic species. Additionally, its ability to form disulfide bonds makes it useful in redox reactions and as a stabilizing agent in various chemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to ammonium p-hydroxydithiocarbanilate include:

  • Ammonium dithiocarbamate
  • Ammonium thioglycolate
  • Ammonium thiosulfate

Uniqueness

What sets ammonium p-hydroxydithiocarbanilate apart from these similar compounds is its unique combination of a hydroxyl group and a dithiocarbanilate moiety. This structure imparts distinct chemical reactivity and properties, making it valuable for specific applications that other compounds may not be suitable for .

Eigenschaften

CAS-Nummer

30714-45-5

Molekularformel

C7H10N2OS2

Molekulargewicht

202.3 g/mol

IUPAC-Name

azanium;N-(4-hydroxyphenyl)carbamodithioate

InChI

InChI=1S/C7H7NOS2.H3N/c9-6-3-1-5(2-4-6)8-7(10)11;/h1-4,9H,(H2,8,10,11);1H3

InChI-Schlüssel

DTHRCFYLLASFIA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC(=S)[S-])O.[NH4+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.